Iron;chloride;hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

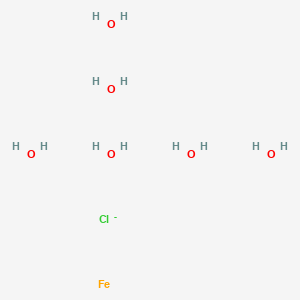

Iron chloride hexahydrate, also known as ferric chloride hexahydrate, is an inorganic compound with the chemical formula FeCl₃·6H₂O. It is a yellow-brown solid that is highly soluble in water and alcohol. This compound is hygroscopic, meaning it can absorb moisture from the air. Iron chloride hexahydrate is commonly used in various industrial processes, including water treatment, etching, and as a catalyst in chemical reactions .

Vorbereitungsmethoden

Iron chloride hexahydrate can be prepared through several methods:

-

Hydrochloric Acid Method: : In this method, hydrochloric acid is reacted with iron filings or iron powder. The reaction generates ferric chloride solution, which is then crystallized to obtain iron chloride hexahydrate . [ \text{Fe} + 3\text{HCl} \rightarrow \text{FeCl}_3 + 3\text{H}_2\text{O} ]

-

One-Step Chlorination Method: : This method involves the direct chlorination of iron in the presence of oxygen. The reaction produces iron chloride, which is then hydrated to form iron chloride hexahydrate . [ 2\text{Fe} + 3\text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]

Analyse Chemischer Reaktionen

Iron chloride hexahydrate undergoes various chemical reactions, including:

-

Oxidation: : Iron chloride hexahydrate can act as an oxidizing agent. For example, it can oxidize ferrous chloride to ferric chloride . [ 2\text{FeCl}_2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]

-

Substitution: : It can react with alkali metal alkoxides to form iron(III) alkoxide complexes . [ \text{FeCl}_3 + 3\text{ROH} \rightarrow \text{Fe(OR)}_3 + 3\text{HCl} ]

-

Hydrolysis: : When dissolved in water, iron chloride hexahydrate undergoes hydrolysis to form hydrochloric acid and iron(III) hydroxide . [ \text{FeCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3\text{HCl} ]

Wissenschaftliche Forschungsanwendungen

Iron chloride hexahydrate has numerous applications in scientific research:

-

Chemistry: : It is used as a catalyst in various organic reactions, such as the Friedel-Crafts alkylation and acylation reactions . It also serves as an oxidant in the synthesis of quinazolinones and pyridines .

-

Biology: : Iron chloride hexahydrate is used in studies of iron uptake and apoptosis in cultured cells . It is also employed in staining techniques for observing cellular structures under a microscope .

-

Medicine: : It is used in the detection of phenols and phenolic derivatives, as well as in the Trinder spot test for detecting salicylic acids .

-

Industry: : Iron chloride hexahydrate is extensively used in water treatment to remove impurities and in the production of printed circuit boards by etching copper .

Wirkmechanismus

The mechanism of action of iron chloride hexahydrate involves its ability to act as a Lewis acid and an oxidizing agent. As a Lewis acid, it can accept electron pairs from other molecules, facilitating various chemical reactions. Its oxidizing properties allow it to transfer oxygen atoms to other substances, leading to oxidation reactions .

Vergleich Mit ähnlichen Verbindungen

Iron chloride hexahydrate can be compared with other iron halides and related compounds:

-

Iron(III) Fluoride (FeF₃): : Unlike iron chloride hexahydrate, iron(III) fluoride is less soluble in water and has different applications, such as in the production of ceramics and glass .

-

Iron(III) Bromide (FeBr₃): : Iron(III) bromide is similar to iron chloride hexahydrate in terms of its chemical properties but is less commonly used due to its higher cost .

-

Iron(II) Chloride (FeCl₂): : Iron(II) chloride is another iron halide that exists in a different oxidation state (+2) compared to iron chloride hexahydrate (+3). It is used in different applications, such as in the reduction of organic compounds .

Iron chloride hexahydrate is unique due to its high solubility, hygroscopic nature, and versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel |

ClFeH12O6- |

|---|---|

Molekulargewicht |

199.39 g/mol |

IUPAC-Name |

iron;chloride;hexahydrate |

InChI |

InChI=1S/ClH.Fe.6H2O/h1H;;6*1H2/p-1 |

InChI-Schlüssel |

PXDAMHLFGLQUSU-UHFFFAOYSA-M |

Kanonische SMILES |

O.O.O.O.O.O.[Cl-].[Fe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)

![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)

![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)

![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)

![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)